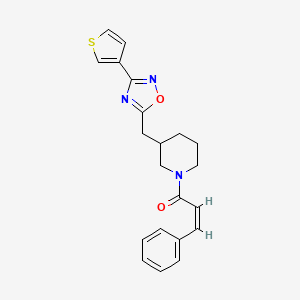
(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-phenyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one, with the CAS number 1799242-18-4, is a compound that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of the compound is C21H21N3O2S, with a molecular weight of 379.5 g/mol. The structure features a phenyl group, a piperidine ring, and a thiophene-substituted oxadiazole, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1799242-18-4 |
| Molecular Formula | C21H21N3O2S |
| Molecular Weight | 379.5 g/mol |
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were found to inhibit Staphylococcus aureus and Escherichia coli effectively .
Case Study: Antimicrobial Efficacy
In a comparative study by Desai et al., derivatives with piperidine moieties demonstrated enhanced antibacterial activity compared to standard antibiotics like gentamicin. The study highlighted that modifications in the oxadiazole structure could lead to improved binding affinities to bacterial target proteins .
Anticancer Activity
The oxadiazole scaffold has been associated with anticancer effects due to its ability to inhibit various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Research Findings
A recent investigation into oxadiazole derivatives indicated that certain modifications could enhance their cytotoxicity against breast cancer cells. These findings suggest that this compound may possess potential as an anticancer agent .
Anti-inflammatory Activity
Compounds with oxadiazole rings have also shown anti-inflammatory properties. In vitro studies have reported that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
The anti-inflammatory effects are often attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This inhibition leads to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Neuroprotective Effects
Emerging research suggests that derivatives containing thiophene and oxadiazole may exhibit neuroprotective properties. These compounds have been studied for their potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Experimental Evidence
In a study assessing neuroprotective effects, compounds similar to (Z)-3-phenyl were shown to reduce neuronal cell death in models of oxidative stress induced by hydrogen peroxide. The protective mechanism was linked to the modulation of antioxidant enzyme activities .
Properties
IUPAC Name |
(Z)-3-phenyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(9-8-16-5-2-1-3-6-16)24-11-4-7-17(14-24)13-19-22-21(23-26-19)18-10-12-27-15-18/h1-3,5-6,8-10,12,15,17H,4,7,11,13-14H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORAVXATXQHWIB-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C\C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














